N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a dimethylacetamide moiety
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing compounds, such as this one, often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It is known that 1,2,4-triazole compounds often interact with their targets through hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
1,2,4-triazole compounds are known to be involved in a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the known activities of 1,2,4-triazole compounds, it is likely that this compound could have a range of effects, potentially including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structure and functional groups present in the triazole derivative .
Cellular Effects
Other triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol reagent under mild conditions.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with dimethylamine to form the N,N-dimethylacetamide moiety.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other triazole derivatives, such as:
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal used to treat systemic fungal infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)10(17)8-18-12-13-11(14-15-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNNWZUQICOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NNC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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